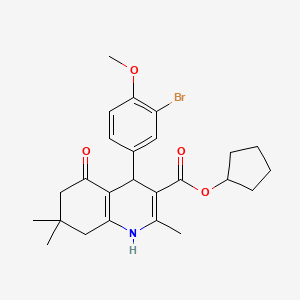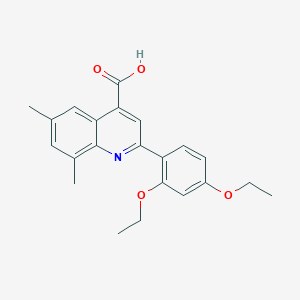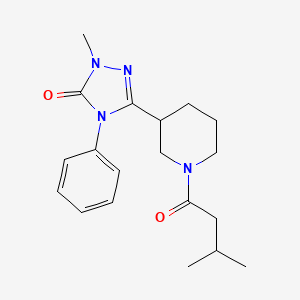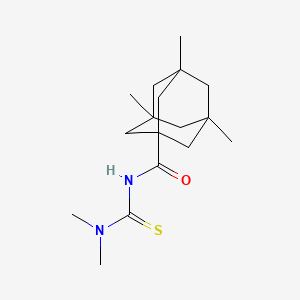![molecular formula C24H24N2O4S B11115803 O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11115803.png)
O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxyanilino)carbonyl]-3-{[(4-ethoxyanilino)carbothioyl]oxy}benzene is an organic compound characterized by the presence of ethoxy-substituted aniline groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethoxyanilino)carbonyl]-3-{[(4-ethoxyanilino)carbothioyl]oxy}benzene typically involves the following steps:
Formation of 4-ethoxyaniline: This is achieved by reacting aniline with ethyl bromide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The 4-ethoxyaniline is then coupled with a benzoyl chloride derivative to form the intermediate product.
Thioester Formation: The intermediate product is reacted with thiol compounds under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxyanilino)carbonyl]-3-{[(4-ethoxyanilino)carbothioyl]oxy}benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
1-[(4-Ethoxyanilino)carbonyl]-3-{[(4-ethoxyanilino)carbothioyl]oxy}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyanilino)carbonyl]-3-{[(4-ethoxyanilino)carbothioyl]oxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the benzene ring facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyanilino)carbonyl]-3-{[(4-methoxyanilino)carbothioyl]oxy}benzene
- 1-[(4-Chloroanilino)carbonyl]-3-{[(4-chloroanilino)carbothioyl]oxy}benzene
- 1-[(4-Bromoanilino)carbonyl]-3-{[(4-bromoanilino)carbothioyl]oxy}benzene
Uniqueness
1-[(4-Ethoxyanilino)carbonyl]-3-{[(4-ethoxyanilino)carbothioyl]oxy}benzene is unique due to the presence of ethoxy groups, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents, such as methoxy, chloro, or bromo groups.
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
O-[3-[(4-ethoxyphenyl)carbamoyl]phenyl] N-(4-ethoxyphenyl)carbamothioate |
InChI |
InChI=1S/C24H24N2O4S/c1-3-28-20-12-8-18(9-13-20)25-23(27)17-6-5-7-22(16-17)30-24(31)26-19-10-14-21(15-11-19)29-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,31) |
InChI Key |
IYDRSDVRQHWJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11115735.png)
![4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11115738.png)

![5-{[6-Methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11115744.png)
![4-{[3-(Ethoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115749.png)
![4-bromo-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B11115757.png)
![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11115769.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)

![Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115826.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B11115833.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11115839.png)
